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This guide provides a comprehensive comparison of the clinical trial outcomes of PR-104, a

hypoxia-activated prodrug, in solid tumors against standard-of-care therapies. All quantitative

data is summarized in structured tables, and detailed experimental protocols are provided for

key cited experiments. Signaling pathways and experimental workflows are visualized using

Graphviz diagrams to facilitate understanding.

Mechanism of Action of PR-104
PR-104 is a "pre-prodrug" that is systemically converted to PR-104A.[1][2] In the hypoxic

environment characteristic of solid tumors, PR-104A is reduced by one-electron reductases to

its active cytotoxic metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).[1][2]

These metabolites are DNA-crosslinking agents that induce cell death.[1][2] PR-104A can also

be activated independently of oxygen by the enzyme aldo-keto reductase 1C3 (AKR1C3),

which is overexpressed in some tumors.[3] This dual activation mechanism suggested potential

efficacy in a range of solid tumors.
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PR-104 mechanism of action signaling pathway.

Clinical Trial Workflow: A Representative Phase I
Study
The clinical development of PR-104 in solid tumors primarily involved Phase I dose-escalation

studies to determine safety, tolerability, and the maximum tolerated dose (MTD). The following

diagram illustrates a typical workflow for these trials.
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A representative workflow for a Phase I clinical trial of PR-104.

PR-104 Clinical Trial Outcomes in Solid Tumors
Monotherapy Trials
Phase I trials evaluated PR-104 as a single agent in patients with advanced solid tumors. The

primary objectives were to determine the dose-limiting toxicities (DLTs) and the MTD.
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Trial

Identifier

Patient

Population

Dosing

Regimen
MTD

Dose-

Limiting

Toxicities

Efficacy Reference

NCT00494

326

Advanced

Solid

Tumors

Weekly

(Days 1, 8,

15 of a 28-

day cycle)

675 mg/m²

Thrombocy

topenia,

Neutropeni

a

No

complete

or partial

responses

reported.

[4]

NCT00349

167

Advanced

Solid

Tumors

Once every

3 weeks

1100

mg/m²

Fatigue,

Neutropeni

c sepsis,

Infection

Not

specified in

provided

abstracts.

[4]

Combination Therapy Trials
PR-104 was also evaluated in combination with standard chemotherapy agents.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://ascopubs.org/doi/10.1200/JCO.2023.41.16_suppl.e18859
https://ascopubs.org/doi/10.1200/JCO.2023.41.16_suppl.e18859
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trial

Identifier

Combinati

on

Patient

Population

MTD of

PR-104

Dose-

Limiting

Toxicities

Efficacy Reference

NCT00459

836

PR-104 +

Gemcitabin

e

Advanced

Solid

Tumors

140 mg/m²

Thrombocy

topenia,

Neutropeni

c fever,

Fatigue

4 partial

responses

across all

combinatio

n groups.

[5],[6]

NCT00459

836

PR-104 +

Docetaxel

(60 mg/m²)

Advanced

Solid

Tumors

200 mg/m²

Thrombocy

topenia,

Neutropeni

c fever,

Fatigue

4 partial

responses

across all

combinatio

n groups.

[5],[6]

NCT00459

836

PR-104 +

Docetaxel

(60 mg/m²)

+ G-CSF

Advanced

Solid

Tumors

770 mg/m²

Thrombocy

topenia,

Neutropeni

c fever,

Fatigue

4 partial

responses

across all

combinatio

n groups.

[5],[6]

NCT00459

836

PR-104 +

Docetaxel

(75 mg/m²)

+ G-CSF

Advanced

Solid

Tumors

≥770

mg/m²

Thrombocy

topenia,

Neutropeni

c fever,

Fatigue

4 partial

responses

across all

combinatio

n groups.

[5],[6]

Comparison with Standard-of-Care Therapies (Circa
Early 2010s)
To provide context for the PR-104 trial results, this section outlines the outcomes of standard-

of-care treatments for some of the solid tumor types included in the PR-104 trials. The data

reflects the therapeutic landscape around the time the PR-104 studies were conducted.

Advanced Melanoma
Dacarbazine (DTIC) was a standard first-line treatment for metastatic melanoma.[7][8]
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Therapy Response Rate
Median Overall

Survival
Key Toxicities Reference

Dacarbazine 10-20% 6-9 months

Myelosuppressio

n, Nausea,

Vomiting

[9],[8]

Dacarbazine +

Cisplatin + IL-2

24% (Partial

Response)

9 months (for

responders/stabl

e disease)

Not specified in

detail
[10]

Ipilimumab +

Dacarbazine

18.2% (5-year

survival rate)
Not specified

Immune-related

adverse events
[6]

Advanced Non-Small Cell Lung Cancer (NSCLC)
Platinum-based doublet chemotherapy was the standard of care for first-line treatment of

advanced NSCLC.[11][12]

Therapy
Overall

Response Rate

Median Overall

Survival
Key Toxicities Reference

Platinum-based

doublets
~19% ~7.9 months

Myelosuppressio

n, Nausea,

Vomiting,

Neuropathy

[13]

Docetaxel

(second-line)
6.7-10.8% Not specified

Neutropenia,

Febrile

neutropenia

[11]

Advanced Soft Tissue Sarcoma
Doxorubicin-based chemotherapy was the cornerstone of treatment for advanced soft tissue

sarcomas.[14]
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Therapy
Overall

Response Rate

Median Overall

Survival
Key Toxicities Reference

Doxorubicin

monotherapy
~20%

~12.8-20.1

months

Cardiotoxicity,

Myelosuppressio

n, Nausea,

Vomiting

[15],[16]

Doxorubicin +

Ifosfamide

Higher response

rates than

monotherapy, but

no significant

survival

advantage

~14-19 months

Increased

myelosuppressio

n compared to

monotherapy

[15],[17]

Experimental Protocols
PR-104 Phase I Monotherapy (Weekly Dosing)

Patient Population: Patients with advanced solid tumors who had received a median of two

prior chemotherapy regimens.[4]

Study Design: Dose-escalation study to determine MTD.

Treatment: PR-104 administered as a 1-hour intravenous infusion on days 1, 8, and 15 of a

28-day cycle.[4] Dose levels ranged from 135 mg/m² to 900 mg/m².[4]

Assessments: Pharmacokinetics were assessed on day 1 of the first cycle.[4] Dose-limiting

toxicities were evaluated during the first cycle.[4]

PR-104 Phase Ib Combination Therapy
Patient Population: Patients with advanced solid tumors for whom single-agent gemcitabine

or docetaxel was considered a reasonable treatment option.[5],[6]

Study Design: Phase Ib dose-escalation of PR-104 in combination with either gemcitabine or

docetaxel.

Treatment Arms:
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PR-104 + Gemcitabine (800 mg/m² on days 1 and 8 of a 21-day cycle).[5],[6]

PR-104 + Docetaxel (60 or 75 mg/m² on day 1 of a 21-day cycle), with or without G-CSF

support.[5],[6]

Assessments: Pharmacokinetics and tumor hypoxia imaging (18F-FMISO PET) were

performed.[5],[6]

Summary and Conclusion
The clinical development of PR-104 in solid tumors established the MTD for different dosing

schedules and in combination with other chemotherapies. The primary dose-limiting toxicities

were hematological, particularly thrombocytopenia and neutropenia.[4][5][6] While the

monotherapy trials did not demonstrate significant anti-tumor activity in terms of objective

responses, some partial responses were observed in the combination therapy settings.[5],[6]

A direct comparison of efficacy with standard-of-care treatments from that era is challenging

due to the early phase of the PR-104 trials and the heterogeneity of the patient populations.

However, the toxicity profile of PR-104, particularly the myelosuppression, is a significant

consideration, especially in combination regimens where overlapping toxicities with other

agents can be problematic. The need for G-CSF support to escalate the dose of PR-104 in

combination with docetaxel highlights this challenge.[5],[6]

Further development of PR-104 and similar hypoxia-activated prodrugs would likely require

careful patient selection based on biomarkers of tumor hypoxia and/or AKR1C3 expression to

enrich for populations most likely to respond. Additionally, managing hematological toxicity

would be a critical component of any future clinical investigation.
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[https://www.benchchem.com/product/b15567224#clinical-trial-outcomes-of-pr-104-in-solid-
tumors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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